1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Preparation Methods
The synthesis of 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 1,3-diketones with arylhydrazines. This reaction typically requires a catalyst, such as Nano-ZnO, and proceeds under mild conditions . Another approach involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . Industrial production methods often employ eco-friendly protocols, such as the use of Amberlyst-70 as a heterogeneous catalyst, which offers a simple reaction workup and valuable eco-friendly attributes .
Chemical Reactions Analysis
1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Major products formed from these reactions include substituted pyrazoles, which have significant biological and pharmacological activities .
Scientific Research Applications
1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
- 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid
- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
These compounds share a similar pyrazole core structure but differ in their substituents, which can significantly influence their chemical and biological properties. The unique combination of ethyl and phenyl groups in this compound contributes to its distinct reactivity and applications.
Properties
IUPAC Name |
2-ethyl-5-phenylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-14-11(12(15)16)8-10(13-14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFOSEQQADVGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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